Fmoc-asp-odmab

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

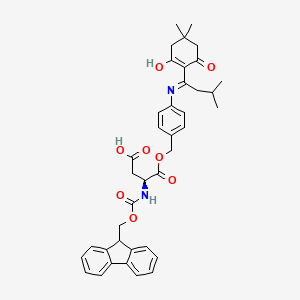

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGGDHLJBRXJCV-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100914 | |

| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172611-77-7 | |

| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Fmoc-Asp-Odmab in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of target molecules. Among the specialized reagents enabling the construction of complex peptide architectures, Fmoc-Asp-Odmab stands out as a critical tool for the synthesis of cyclic and modified peptides. This technical guide provides an in-depth exploration of the applications, chemistry, and methodologies associated with this compound in solid-phase peptide synthesis (SPPS).

Core Principles: Orthogonality and Application

This compound, systematically named N-α-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a derivative of aspartic acid designed for Fmoc-based SPPS.[1][2] Its utility stems from the quasi-orthogonal nature of the Odmab protecting group.[1] This group is stable to the standard conditions used in Fmoc SPPS, namely the basic conditions for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions for final cleavage from the resin and removal of many side-chain protecting groups (e.g., trifluoroacetic acid).[3][4]

The Odmab group is, however, selectively cleaved by treatment with a dilute solution of hydrazine, typically 2-5% in DMF.[4][5][6] This unique lability allows for the selective deprotection of the aspartic acid side chain while the peptide remains attached to the solid support, opening avenues for:

-

On-resin cyclization: The deprotected side-chain carboxyl group can be reacted with a deprotected N-terminal amino group (for head-to-tail cyclization) or a deprotected side-chain amino group of another residue (for side-chain-to-side-chain cyclization) to form a lactam bridge.[6][7]

-

Synthesis of N-linked glycopeptides: The free carboxyl group can be coupled with a glycosylamine to form a native N-linkage.[8]

-

Branched peptide synthesis: The deprotected side chain can serve as an attachment point for the synthesis of a second peptide chain.

Experimental Protocols and Methodologies

Standard Fmoc-SPPS Incorporating this compound

The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols.

Table 1: General Protocol for this compound Incorporation

| Step | Procedure | Reagents and Conditions |

| 1. Resin Swelling | Swell the resin in a suitable solvent. | DMF or DCM, 30-60 minutes. |

| 2. Fmoc Deprotection | Remove the Fmoc group from the N-terminus of the resin-bound peptide. | 20% piperidine in DMF, 2 x 5-15 minutes. |

| 3. Washing | Wash the resin to remove residual piperidine and byproducts. | DMF (3-5 times), DCM (2-3 times), DMF (3-5 times). |

| 4. Coupling | Couple this compound to the deprotected N-terminus. | This compound (2-5 eq.), coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA or NMM) in DMF. Reaction time: 1-2 hours. |

| 5. Washing | Wash the resin to remove excess reagents and byproducts. | DMF (3-5 times), DCM (2-3 times). |

| 6. Capping (Optional) | Acetylate any unreacted amino groups. | Acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. |

Selective Deprotection of the Odmab Group

The key step enabling the specific applications of this compound is the selective removal of the Odmab protecting group.

Table 2: Protocol for On-Resin Odmab Deprotection

| Method | Reagents and Conditions | Monitoring | Notes |

| Batchwise | 2-5% hydrazine monohydrate in DMF. The resin is treated with the solution for a set time, and the process is repeated multiple times. | The release of the indazole byproduct can be monitored spectrophotometrically at 290 nm.[6] | Typically, 3-5 treatments of 3-10 minutes each are sufficient.[9] |

| Continuous Flow | 2% hydrazine monohydrate in DMF is continuously flowed through the resin bed. | The eluant is passed through a UV flow cell to monitor the release of the indazole byproduct at 290 nm.[6] | The reaction is complete when the absorbance returns to baseline.[6] |

Caution: Hydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

On-Resin Peptide Cyclization

Following the selective deprotection of the Odmab group and the N-terminal Fmoc group, on-resin cyclization can be performed.

Table 3: General Protocol for On-Resin Head-to-Tail Cyclization

| Step | Procedure | Reagents and Conditions |

| 1. Odmab Deprotection | Selectively remove the Odmab group from the C-terminal aspartic acid residue. | 2-5% hydrazine in DMF. |

| 2. Washing | Thoroughly wash the resin. | DMF, DCM. |

| 3. N-terminal Fmoc Deprotection | Remove the Fmoc group from the N-terminal amino acid. | 20% piperidine in DMF. |

| 4. Washing | Thoroughly wash the resin. | DMF, DCM. |

| 5. Cyclization | Mediate the intramolecular amide bond formation. | Coupling reagents such as HBTU/HOBt, HATU, PyBOP, or DIC/HOBt in the presence of a base like DIPEA or NMM in a dilute solution in DMF to favor intramolecular over intermolecular reactions. Reaction times can vary from a few hours to overnight.[6][10] |

| 6. Final Cleavage and Deprotection | Cleave the cyclic peptide from the resin and remove remaining side-chain protecting groups. | A cleavage cocktail, typically containing TFA with scavengers such as water, TIS, and DODT.[10] |

Quantitative Data Summary

The efficiency of the reactions involving this compound can be influenced by the peptide sequence, resin, and reaction conditions.

Table 4: Representative Quantitative Data for this compound Applications

| Application | Peptide Sequence/Resin | Odmab Deprotection Conditions | Cyclization/Coupling Conditions | Crude Purity/Yield | Reference |

| Head-to-Tail Cyclization | cyclo-[GVYLHIE] on Fmoc-Glu(Wang)-ODmab resin | 5% hydrazine in DMF | DIC/HOBt in DMF | 78% | [5] |

| Head-to-Tail Cyclization | cyclo-[WTaRRR-nal-R-Fpa-nle-Q] on Rink Amide ProTide LL resin | 5% hydrazine in DMF | DIC/HOBt in DMF | 75% | [5] |

| N-linked Glycopeptide Synthesis | Model pentapeptide on Wang resin | 2% hydrazine in DMF followed by 5mM NaOH in H2O/methanol | Glycosylamine with PyBOP and NMM | High yields (quant., 95%, 96%) determined by LC-MS | [8] |

Potential Side Reactions and Mitigation Strategies

A significant challenge associated with the use of this compound is the potential for aspartimide formation.[6][11] This base-catalyzed intramolecular side reaction involves the nucleophilic attack of the backbone amide nitrogen of the C-terminally adjacent amino acid on the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring. This can lead to the formation of β- and iso-aspartyl peptides and racemization.

Strategies to Minimize Aspartimide Formation:

-

Use of Backbone Protecting Groups: Incorporating a 2,4-dimethoxybenzyl (Dmb) or a (2-hydroxy-4-methoxybenzyl) (Hmb) group on the nitrogen of the amino acid following the aspartic acid can sterically hinder the formation of the aspartimide.[8]

-

Modified Deprotection Conditions: Using weaker bases for Fmoc removal or adding acidic additives like HOBt to the piperidine solution can reduce the incidence of this side reaction.[12]

-

Sterically Hindered Protecting Groups: While Odmab is the focus here, alternative bulky protecting groups for the aspartic acid side chain can also suppress aspartimide formation.[11]

Visualizing the Chemistry: Diagrams and Workflows

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides that require selective on-resin modification of an aspartic acid side chain. Its primary applications in the formation of cyclic peptides and N-linked glycopeptides are well-established. A thorough understanding of the experimental conditions, particularly for the selective deprotection of the Odmab group and the mitigation of side reactions like aspartimide formation, is crucial for the successful implementation of this building block in peptide synthesis workflows. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of peptide chemistry and drug development.

References

- 1. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-linked glycopeptides via solid-phase aspartylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. cem.de [cem.de]

- 11. benchchem.com [benchchem.com]

- 12. biotage.com [biotage.com]

An In-Depth Technical Guide to Fmoc-Asp-Odmab: A Core Component in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asp(ODmab)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the generation of complex cyclic and modified peptides. Its unique protecting group strategy offers a quasi-orthogonal system to the standard Fmoc/tBu methodology, enabling selective deprotection and on-resin modifications that are crucial for the development of novel peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Asp-Odmab, with a focus on experimental protocols and its role in drug discovery.

Chemical Structure and Properties

This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl ester, is a derivative of aspartic acid featuring the Fmoc protecting group on the α-amine and the Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) group on the β-carboxyl side chain.

Chemical Structure:

Physicochemical Properties:

| Property | Value |

| CAS Number | 269066-08-2[1][2] |

| Molecular Formula | C₃₉H₄₂N₂O₈[1][2] |

| Molecular Weight | 666.76 g/mol [2] |

| Appearance | White to yellow powder[1] |

| Melting Point | 142 - 147 °C[1] |

| Optical Rotation | [α]D²⁵ = 25 ± 2.5° (c=1 in CH₂Cl₂)[1] |

| Purity | ≥ 99.5% (Chiral HPLC)[1] |

| Storage Conditions | Store at ≤ -15 °C[1] |

Core Applications in Peptide Synthesis

This compound is primarily utilized in Fmoc-based SPPS for the synthesis of peptides requiring side-chain modification, particularly for the formation of lactam bridges in cyclic peptides. The Odmab group is stable to the piperidine solutions used for Fmoc group removal, yet it can be selectively cleaved under mild conditions using hydrazine, providing an orthogonal protection scheme.[3] This allows for on-resin cyclization, a strategy that often leads to higher yields and purity of the desired cyclic peptide by minimizing intermolecular side reactions.

On-Resin Cyclization Workflow

The use of this compound in combination with an amino acid bearing a complementary side-chain protecting group (e.g., Fmoc-Lys(ivDde)-OH) is a powerful strategy for synthesizing side-chain-to-side-chain cyclized peptides. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is also labile to hydrazine, allowing for simultaneous deprotection of both side chains prior to cyclization.

// Nodes Resin [label="Solid Support\n(e.g., Rink Amide Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linear_Peptide [label="Assemble Linear Peptide\n(Fmoc-SPPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Deprotection [label="Final N-terminal\nFmoc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Odmab_Cleavage [label="Selective Side-Chain Deprotection\n(2% Hydrazine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="On-Resin Cyclization\n(e.g., DIC/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage from Resin\n& Global Deprotection (TFA cocktail)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclic_Peptide [label="Final Cyclic Peptide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Resin -> Linear_Peptide; Linear_Peptide -> Fmoc_Deprotection; Fmoc_Deprotection -> Odmab_Cleavage; Odmab_Cleavage -> Cyclization; Cyclization -> Cleavage; Cleavage -> Purification; Purification -> Cyclic_Peptide; } .enddot Caption: Workflow for on-resin peptide cyclization using this compound.

Experimental Protocols

Protocol 1: Selective Cleavage of the Odmab Protecting Group

This protocol details the selective removal of the Odmab group from a resin-bound peptide.

Reagents:

-

2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the peptidyl-resin in DMF.

-

Treat the resin with the 2% hydrazine solution in DMF (approximately 25 mL per gram of resin).

-

Allow the reaction to proceed for 3 minutes at room temperature with gentle agitation.

-

Filter the resin and repeat the hydrazine treatment two more times.

-

Wash the resin thoroughly with DMF (5 x resin volume) to remove residual hydrazine and by-products.

-

The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.[3]

Protocol 2: On-Resin Side-Chain-to-Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between an aspartic acid residue (introduced as this compound) and a lysine residue (introduced as Fmoc-Lys(ivDde)-OH).

Reagents:

-

Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

-

Neutralization wash: 5% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF

-

Cyclization cocktail: Diisopropylcarbodiimide (DIC) (1.1 eq.) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.) in DMF

-

DMF and Dichloromethane (DCM) for washing

Procedure:

-

Following the synthesis of the linear peptide, perform the selective deprotection of the Asp(Odmab) and Lys(ivDde) side chains using the protocol described above (Protocol 1).

-

Wash the resin with DMF.

-

Wash the resin with 5% DIPEA in DMF to neutralize the resulting hydrazine salt.[3]

-

Wash the resin again with DMF.

-

Add the cyclization cocktail to the resin and allow the reaction to proceed for 18 hours at room temperature with agitation.[3]

-

Wash the resin with DMF and DCM and dry under vacuum.

-

The cyclic peptide can then be cleaved from the resin using a standard trifluoroacetic acid (TFA) cleavage cocktail.

A Critical Side Reaction: Aspartimide Formation

A significant challenge when using aspartic acid derivatives in Fmoc-SPPS is the base-catalyzed formation of an aspartimide intermediate. This five-membered ring can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of β-aspartyl peptides and racemized products, which are often difficult to separate from the desired peptide.[4]

// Nodes Peptide_Asp [label="Peptide-Asp(OR)-Xaa-", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Backbone Amide\nDeprotonation (Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ring_Opening [label="Nucleophilic\nRing Opening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="α- and β-peptides\n(L and D isomers)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Peptide_Asp -> Deprotonation; Deprotonation -> Cyclization; Cyclization -> Aspartimide; Aspartimide -> Ring_Opening; Ring_Opening -> Byproducts; } .enddot Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Strategies to mitigate aspartimide formation when using this compound include the use of hindered N-terminal protecting groups on the preceding amino acid, such as the Hmb (2-hydroxy-4-methoxybenzyl) group.[3]

Applications in Drug Development

The ability to synthesize conformationally constrained cyclic peptides is of paramount importance in drug discovery. Cyclization can lead to peptides with increased metabolic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic properties compared to their linear counterparts. This compound is a key enabler in the synthesis of such bioactive cyclic peptides.

While specific drug candidates synthesized using this compound are often proprietary, the methodology is widely applied in the development of:

-

Antimicrobial Peptides: Cyclization can enhance the amphipathic nature of these peptides, which is often crucial for their membrane-disrupting activity.

-

Conotoxins: These neurotoxic peptides from cone snails often have complex disulfide-bridged or cyclic structures. This compound can be used to create lactam-bridged analogs with potentially improved stability and selectivity for ion channels.[5]

-

Cell-Penetrating Peptides: Constraining the conformation of these peptides through cyclization can influence their interaction with cell membranes and improve their internalization efficiency.

-

Bicyclic Peptides: this compound can be a key component in the synthesis of more complex bicyclic structures, which offer even greater conformational rigidity and potential for high-affinity binding to challenging drug targets.[6]

Conclusion

This compound is an indispensable tool for the synthesis of advanced peptide structures, particularly cyclic peptides with therapeutic potential. Its quasi-orthogonal Odmab protecting group allows for selective on-resin modifications, enabling the construction of complex molecular architectures. While the potential for aspartimide formation requires careful consideration and mitigation strategies, the benefits of using this compound in the synthesis of conformationally constrained peptides for drug discovery are significant. A thorough understanding of its chemical properties and the associated experimental protocols is essential for researchers and drug development professionals seeking to leverage the power of cyclic peptides in their therapeutic pipelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the synthesis and engineering of conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocompatible and Selective Generation of Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Dmab Protecting Group in Fmoc Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yields and purity of the target peptide. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is a specialized protecting group employed in Fmoc (9-fluorenylmethoxycarbonyl) chemistry, primarily for the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu). Its unique cleavage conditions provide an orthogonal protection strategy, enabling the synthesis of complex peptides, including cyclic and branched structures, and glycopeptides.

This technical guide provides a comprehensive overview of the Dmab protecting group, its mechanism of action, detailed experimental protocols for its use, and a critical evaluation of its advantages and disadvantages, with a focus on common side reactions.

Core Principles of the Dmab Protecting Group

The Dmab group is a "safety-catch" type protecting group. The ester linkage to the amino acid side chain is stable to the standard acidic and basic conditions of Fmoc-SPPS. However, the Dmab moiety itself contains a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, which is labile to hydrazine. The removal of the ivDde group by hydrazine initiates a cascade reaction, leading to the cleavage of the Dmab ester and the liberation of the free carboxylic acid.

This quasi-orthogonality allows for the selective deprotection of Dmab-protected residues on the solid support without affecting other acid-labile (e.g., Boc, tBu, Trt) or base-labile (Fmoc) protecting groups.[1]

Quantitative Data Summary

The performance of a protecting group is critically assessed by its ability to minimize side reactions and maximize the yield of the desired product. The following tables summarize key quantitative data associated with the Dmab protecting group.

Table 1: Orthogonality and Cleavage Conditions

| Protecting Group | Cleavage Reagent | Stability to 20% Piperidine/DMF | Stability to TFA |

| Dmab | 2% Hydrazine in DMF | Stable | Stable |

| Fmoc | 20% Piperidine in DMF | Labile | Stable |

| Boc/tBu | Trifluoroacetic Acid (TFA) | Stable | Labile |

| Alloc | Pd(PPh₃)₄/Scavenger | Stable | Stable |

Table 2: Comparison of Side Reactions for Aspartic Acid Protecting Groups

| Protecting Group | Model Peptide Sequence | Aspartimide Formation (%) | Reference |

| Dmab | Galanin fragment analogue with Asp-Ala motif | 72% | [2] |

| tBu | Same as above | ~0% (aspartimide-free peptide) | [2] |

| OBno | VKDNYI | Almost undetectable | [3] |

| OMpe | VKDNYI | Significant, but less than OtBu | [3] |

| OtBu | VKDNYI | High | [3] |

Note: The extent of aspartimide formation is highly sequence-dependent. The values presented are from a specific study and may vary with different peptide sequences.

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of the Dmab protecting group in peptide synthesis.

Protocol 1: Batch-wise Deprotection of the Dmab Group

This protocol describes the manual, batch-wise removal of the Dmab protecting group from a peptide synthesized on a solid support.

Materials:

-

Peptidyl-resin with Dmab-protected residue(s)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

-

Washing solution: DMF

-

Optional: 20% (v/v) Diisopropylethylamine (DIPEA) in DMF/water (9:1) or 5 mM Sodium Hydroxide in Methanol for sluggish cleavages.

-

Reaction vessel for SPPS

-

Filtration apparatus

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a suitable reaction vessel.

-

Initial Wash: Drain the DMF.

-

Hydrazine Treatment: Add the 2% hydrazine/DMF deprotection solution to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.

-

Filtration: Drain the deprotection solution.

-

Repeat Treatment: Repeat steps 3-5 two more times for a total of three hydrazine treatments.

-

Washing: Thoroughly wash the resin with DMF (5 x 1-minute washes) to remove the cleavage reagent and the indazole byproduct.

-

(Optional) Treatment for Sluggish Cleavage: If cleavage is incomplete, wash the resin with 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol.

-

Final Washes: Wash the resin thoroughly with DMF (3x) and then with Dichloromethane (DCM) (3x) before proceeding to the next synthetic step.

Protocol 2: Continuous Flow Deprotection of the Dmab Group with Spectrophotometric Monitoring

This protocol is suitable for automated peptide synthesizers equipped with a continuous flow system and a UV detector.

Materials:

-

Peptidyl-resin packed in a column

-

Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

-

Washing solution: DMF

-

Continuous flow peptide synthesizer with a UV detector

Procedure:

-

System Equilibration: Equilibrate the column containing the peptidyl-resin with DMF.

-

Initiate Deprotection: Flow the 2% hydrazine/DMF solution through the column at a constant flow rate (e.g., 3 mL/min).

-

Monitor UV Absorbance: Monitor the absorbance of the eluent at 290 nm. The cleavage of the ivDde component of the Dmab group releases an indazole byproduct that absorbs strongly at this wavelength.[4]

-

Reaction Completion: Continue the flow of the deprotection solution until the UV absorbance returns to the baseline, indicating the completion of the cleavage reaction.

-

Column Wash: Once the reaction is complete, flush the column with DMF to remove any remaining reagents and byproducts.

Visualizations

Dmab Deprotection Mechanism

The cleavage of the Dmab group is a two-step process initiated by hydrazine.

Caption: The two-step deprotection mechanism of the Dmab protecting group.

Experimental Workflow for Dmab Deprotection and Subsequent On-Resin Cyclization

This workflow illustrates the use of the Dmab group in the synthesis of a side-chain to side-chain cyclized peptide.

Caption: A typical workflow for the synthesis of a cyclic peptide using Dmab.

Discussion of Side Reactions

While the Dmab group offers a valuable orthogonal protection strategy, its use is associated with several potential side reactions that researchers must be aware of and mitigate.

Aspartimide Formation

The most significant side reaction associated with Dmab-protected aspartic acid is the formation of aspartimide. This intramolecular cyclization is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can lead to a mixture of byproducts, including α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[2]

One study reported that a peptide containing an Asp(ODmab) residue resulted in 72% aspartimide formation, whereas the same sequence with Asp(OtBu) was essentially free of this side product.[2] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.

Mitigation Strategies:

-

Use of bulky adjacent residues: Flanking the Asp(Dmab) residue with sterically hindering amino acids can reduce the rate of aspartimide formation.

-

Modified deprotection conditions: While challenging with Dmab's stability requirements, using weaker bases or shorter deprotection times for the Fmoc group can help, though this may lead to incomplete Fmoc removal.

-

Backbone protection: The use of dipeptides containing a backbone protecting group, such as a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the residue C-terminal to the aspartic acid, is an effective but more synthetically demanding strategy to prevent aspartimide formation.

Pyroglutamate Formation

N-terminal glutamic acid residues protected with Dmab can undergo intramolecular cyclization to form a pyroglutamyl residue, leading to chain termination.[1][5] This side reaction is particularly problematic if the N-terminal α-amino group is deprotected and left exposed for extended periods.

Mitigation Strategies:

-

Keep the N-terminus protected: After the final coupling step, it is advisable to keep the N-terminal Fmoc group on until just before the next synthetic step (e.g., cleavage or cyclization). If the final peptide is to have a free N-terminus, the final Fmoc deprotection should be performed immediately before cleavage.

-

Boc protection of the N-terminus: For on-resin manipulations following Dmab deprotection, the N-terminal α-amino group can be protected with a Boc group.

-

Control of pH and temperature: Performing subsequent reactions at neutral pH and lower temperatures can help minimize the rate of pyroglutamate formation.

Sluggish Cleavage

Occasionally, the 1,6-elimination step of the Dmab deprotection can be slow, leading to incomplete removal of the protecting group.[5] This appears to be sequence-dependent.

Mitigation Strategies:

-

Extended reaction times: Increasing the duration of the hydrazine treatment can be effective.

-

Post-hydrazine treatment: Washing the resin with a mild base solution, such as 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol, after the hydrazine treatment can facilitate the complete removal of the p-aminobenzyl ester.

Conclusion

The Dmab protecting group is a valuable tool in the arsenal of the peptide chemist, offering a quasi-orthogonal strategy for the protection of aspartic and glutamic acid side chains in Fmoc-based solid-phase peptide synthesis. Its unique hydrazine-labile cleavage mechanism enables the synthesis of complex peptides that would be challenging to produce using standard protecting group schemes.

However, researchers must be cognizant of the potential for significant side reactions, most notably aspartimide formation with Asp(ODmab) and pyroglutamate formation with N-terminal Glu(ODmab). Careful sequence selection, optimization of reaction conditions, and the implementation of appropriate mitigation strategies are essential to successfully employ the Dmab protecting group and achieve the desired peptide product in high purity and yield. By understanding both the strengths and weaknesses of this specialized protecting group, scientists can make informed decisions to advance their research and drug development programs.

References

- 1. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-Asp-Odmab Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-Asp-Odmab derivatives, crucial reagents in advanced peptide synthesis. The guide details their chemical properties, applications, and experimental protocols, with a focus on their role in the production of complex and cyclic peptides.

Core Compound Data

Two primary isomers of this compound are utilized in solid-phase peptide synthesis (SPPS), differing in the linkage of the Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) protecting group to the aspartic acid residue. The key quantitative data for these compounds are summarized below.

| Property | Fmoc-Asp(Odmab)-OH (β-ester) | This compound (α-ester) |

| Synonym | N-α-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester | N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester |

| CAS Number | 269066-08-2 | 172611-77-7 |

| Molecular Formula | C₃₉H₄₂N₂O₈ | C₃₉H₄₂N₂O₈ |

| Molecular Weight | 666.76 g/mol | 666.76 g/mol |

Application in Solid-Phase Peptide Synthesis

Fmoc-Asp(Odmab)-OH and its α-ester counterpart are quasi-orthogonally protected aspartic acid derivatives. Their primary application is in Fmoc-based solid-phase peptide synthesis, where the Odmab (also referred to as Dmab) group serves as a side-chain protecting group. The key feature of the Odmab group is its selective removal under mild conditions that do not affect other common protecting groups, such as tert-butyl (tBu). This orthogonality is particularly valuable for the synthesis of complex peptides, including cyclic peptides, through on-resin cyclization strategies.[1]

The Dmab group is stable to the piperidine solutions used for the removal of the N-terminal Fmoc group and to trifluoroacetic acid (TFA) used for the final cleavage of the peptide from the resin and removal of tBu-based side-chain protecting groups. However, it can be selectively cleaved by treatment with a dilute solution of hydrazine in DMF.[1] This selective deprotection of the aspartic acid side chain allows for subsequent chemical modifications, such as lactam bridge formation for peptide cyclization, while the peptide is still attached to the solid support.

A notable challenge associated with the use of Dmab-protected aspartic acid is the potential for aspartimide formation, a common side reaction in peptide synthesis that can lead to impurities.[2] Careful selection of synthesis conditions and coupling reagents is crucial to minimize this side reaction.

Experimental Protocols

The following protocols outline the key steps for the use of Fmoc-Asp(Odmab)-OH in Fmoc-SPPS for the synthesis of a cyclic peptide.

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for protected peptide cleavage) in N,N-dimethylformamide (DMF) for at least 1 hour.

-

First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin according to standard protocols for the chosen resin type.

Peptide Chain Elongation

-

Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-Asp(Odmab)-OH at the desired position, using a suitable activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

-

Repeat: Repeat the deprotection, washing, and coupling steps until the desired linear peptide sequence is assembled.

On-Resin Cyclization

-

Selective Odmab Deprotection:

-

Wash the peptidyl-resin with DMF.

-

Treat the resin with a 2% solution of hydrazine monohydrate in DMF.[3] The reaction progress can be monitored by detecting the release of the indazole by-product spectrophotometrically at 290 nm.[3]

-

Repeat the hydrazine treatment until deprotection is complete.

-

Wash the resin thoroughly with DMF to remove hydrazine. In cases of sluggish cleavage, washing with 20% DIPEA in DMF/water (9:1) may be beneficial.[1]

-

-

Lactam Bridge Formation:

-

Following the deprotection of the aspartic acid side chain and the N-terminal amino group of another amino acid in the sequence (e.g., lysine), activate the newly freed carboxyl group.

-

Perform the on-resin cyclization by treating the resin with a coupling agent such as DIPCDI and an additive like HOAt.[3]

-

Cleavage and Final Deprotection

-

Resin Washing and Drying: Wash the resin with a suitable solvent (e.g., dichloromethane) and dry it under vacuum.

-

Final Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[4]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the key stages of solid-phase synthesis of a cyclic peptide utilizing Fmoc-Asp(Odmab)-OH.

Caption: Workflow for cyclic peptide synthesis using Fmoc-Asp(Odmab)-OH.

References

- 1. This compound Novabiochem 172611-77-7 [sigmaaldrich.com]

- 2. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-Asp-Odmab: Suppliers, Pricing, and Applications in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Asp-Odmab, a critical building block in modern solid-phase peptide synthesis (SPPS). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This guide covers commercially available suppliers and their current pricing, detailed experimental protocols for its use, and visual representations of key chemical processes to facilitate a deeper understanding of its application.

Introduction to this compound

Fmoc-L-Asp-ODmab, with the full chemical name N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid α-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a specialized amino acid derivative.[1] Its primary utility lies in its role as a quasi-orthogonally protected aspartic acid residue.[1] The Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group for the α-carboxyl group offers a unique deprotection strategy that is orthogonal to the commonly used acid-labile side-chain protecting groups (e.g., tBu) and the base-labile Fmoc group for N-terminal protection.[2]

This orthogonality is particularly advantageous in the synthesis of complex peptides, such as cyclic peptides and branched peptides, where selective deprotection of a specific carboxyl group is required while the peptide remains anchored to the solid support.[1][3]

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound, primarily as Fmoc-Asp(ODmab)-OH (CAS Number: 269066-08-2) and this compound (CAS Number: 172611-77-7). The pricing can vary based on the supplier, purity, and quantity. Below is a summary of publicly available information from prominent suppliers.

| Supplier | Product Name | CAS Number | Quantity | Price (USD) |

| Sigma-Aldrich (Novabiochem) | Fmoc-Asp(ODmab)-OH | 269066-08-2 | 1 g | $198.75 |

| 5 g | $1,050.00 | |||

| 25 g | $4,230.00 | |||

| This compound | 172611-77-7 | 1 g | $305.00 | |

| 5 g | $1,220.00 | |||

| Fisher Scientific (EMD Millipore) | FMOC-ASP(ODMAB)-OH | 269066-08-2 | 1 g | $312.40 |

| Chem-Impex | Fmoc-L-Asp(ODmab)-OH | 269066-08-2 | 1 g | $162.40 |

| 5 g | $486.00 (from Chemenu) | |||

| Fmoc-L-aspartic acid α-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino]benzyl ester | 172611-77-7 | 250 mg | $110.00 | |

| 1 g | $230.00 | |||

| 5 g | $890.00 | |||

| 25 g | $3,500.00 | |||

| AAPPTEC | Fmoc-Asp(ODmab)-OH | 269066-08-2 | 250 mg | $80.00 (starting from) |

| MedChemExpress | Fmoc-Asp(ODMAB)-OH | Not specified | Inquire | Inquire |

| Biorunstar | fmoc-asp(odmab)-oh | Not specified | Inquire | Competitive Price |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocols

The key to leveraging this compound in peptide synthesis is understanding the specific conditions required for the selective cleavage of the Dmab protecting group.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The initial steps of peptide synthesis using this compound follow the standard Fmoc-SPPS protocol.

Standard Fmoc-SPPS workflow for incorporating Fmoc-Asp(Odmab)-OH.

Protocol for Selective Cleavage of the Dmab Protecting Group

The Dmab group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for cleavage of tBu-based side-chain protecting groups (e.g., TFA). It is selectively cleaved using hydrazine.[4]

Reagents:

-

Deprotection Solution: 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).

-

Washing Solvents: DMF, Dichloromethane (DCM).

-

Optional for sluggish cleavage:

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Hydrazine Treatment: Treat the resin with the 2% hydrazine/DMF solution. A common procedure is to add the solution, agitate for 3 minutes, and repeat this process 4-5 times.[5] The removal of the ivDde moiety from the Dmab group can be monitored by measuring the UV absorbance of the filtrate at 290 nm, looking for the release of the indazole byproduct.[3][5]

-

Washing: After complete removal of the ivDde group, wash the resin thoroughly with DMF.

-

Elimination of the p-Aminobenzyl Ester: Following the removal of the ivDde group, the resulting p-aminobenzyl ester undergoes a 1,6-elimination to release the free carboxylic acid.[4] This step can sometimes be slow.[1][4]

-

Addressing Sluggish Cleavage (if necessary): If the elimination is incomplete, wash the resin with a solution of 20% DIPEA in DMF/water (9:1) or 5 mM NaOH in methanol/water to facilitate the release of the free carboxyl group.[1][4][5]

-

Final Washing: Wash the resin extensively with DMF and then DCM before proceeding to the next step (e.g., on-resin cyclization).

Experimental workflow for the selective cleavage of the Dmab protecting group.

Application in On-Resin Side-Chain to Side-Chain Cyclization

A primary application of Fmoc-Asp(Odmab)-OH is the synthesis of cyclic peptides through the formation of a lactam bridge. This often involves the use of an amino acid with a side-chain amino group protected by a similarly labile group, such as Lys(ivDde).

Workflow:

-

Synthesize the linear peptide on a solid support using standard Fmoc-SPPS. Incorporate Fmoc-Asp(Odmab)-OH at the desired position for the carboxyl side-chain and an amino acid with an orthogonally protected amino side-chain (e.g., Fmoc-Lys(ivDde)-OH).

-

After assembly of the linear peptide, perform the selective deprotection of both the Dmab and ivDde groups simultaneously using the 2% hydrazine/DMF protocol described above. This exposes the side-chain carboxyl group of aspartic acid and the side-chain amino group of lysine.

-

Wash the resin thoroughly to remove residual hydrazine. The resulting free carboxyl and amino groups will be present as their respective salts. It is common to wash with a mild base solution (e.g., 5% DIPEA in DMF) to ensure the amino group is in its free base form for efficient coupling.[3]

-

Perform the on-resin cyclization by adding a coupling reagent (e.g., DIC/HOBt, HATU, or PyBOP) to the resin.[6] Allow the reaction to proceed until completion.

-

After cyclization, wash the resin and proceed with the final cleavage of the peptide from the resin and removal of any remaining acid-labile side-chain protecting groups using a standard TFA cleavage cocktail.

Workflow for on-resin side-chain to side-chain peptide cyclization.

Chemical Mechanism of Dmab Deprotection

The cleavage of the Dmab group is a two-step process based on the "safety-catch" principle.

-

Hydrazinolysis of the ivDde Group: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) moiety acts as the "safety-catch". It protects the amino function of the p-aminobenzyl ester. Treatment with hydrazine removes this group, forming a stable indazole byproduct.[3]

-

1,6-Elimination: The removal of the ivDde group unmasks the p-amino group on the benzyl ester. The presence of this electron-donating group facilitates a spontaneous 1,6-elimination reaction, which cleaves the ester bond and releases the free carboxylic acid.[4]

Simplified mechanism of Dmab group deprotection.

Conclusion

This compound is a powerful tool for advanced peptide synthesis, enabling the creation of complex peptide architectures that are challenging to produce with standard methodologies. Its unique, quasi-orthogonal deprotection scheme allows for selective on-resin modifications, which is particularly valuable for the synthesis of cyclic and branched peptides. While the potential for sluggish cleavage of the p-aminobenzyl ester exists, established protocols can effectively mitigate this issue. A thorough understanding of the chemistry and experimental conditions associated with this compound will empower researchers to successfully incorporate this versatile building block into their synthetic strategies, advancing the frontiers of peptide-based therapeutics and research.

References

- 1. This compound Novabiochem 172611-77-7 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. cem.de [cem.de]

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-Asp-Odmab

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthogonal protection strategy employing Fmoc-Asp-Odmab in solid-phase peptide synthesis (SPPS). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for the successful application of this methodology in the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization.

Introduction to Orthogonal Protection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is paramount for the synthesis of complex peptides. This approach utilizes multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups while others remain intact. The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology. In this system, the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are typically protected by acid-labile groups such as tert-butyl (tBu). This orthogonality enables the iterative deprotection of the N-terminus for peptide chain elongation under mild basic conditions, with the side-chain protecting groups preserved until the final acid-mediated cleavage step.

For more advanced peptide modifications, such as the formation of cyclic peptides through side-chain to side-chain lactam bridges, an additional layer of orthogonality is required. This necessitates the use of side-chain protecting groups that are stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Odmab) ester of aspartic acid, in the form of this compound, serves as a valuable tool in this context.

The this compound Building Block: Properties and Orthogonality

This compound is a quasi-orthogonally protected aspartic acid derivative. The Odmab group is selectively cleaved under mild hydrazinolytic conditions, which do not affect the acid-labile tBu-based side-chain protecting groups or the base-labile Fmoc group on the N-terminus of the growing peptide chain. This unique property makes it highly suitable for on-resin peptide modifications.

Table 1: Properties and Compatibility of the Odmab Protecting Group

| Property | Description |

| Chemical Name | 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl |

| Cleavage Condition | 2% hydrazine in N,N-dimethylformamide (DMF)[1][2] |

| Stability to Fmoc Deprotection | Stable to 20% piperidine in DMF[2] |

| Stability to Final Cleavage | Stable to trifluoroacetic acid (TFA)[2] |

| Orthogonality | Orthogonal to tBu, Boc, and Trt side-chain protecting groups |

| Primary Application | On-resin synthesis of side-chain to side-chain lactam bridged peptides, branched peptides, and other modified peptides[1] |

The cleavage of the Odmab group proceeds via a two-step mechanism. Initially, hydrazine removes the N-ivDde-like moiety, followed by a 1,6-elimination of the resulting p-amino benzyl ester to release the free carboxylic acid.[1] This reaction generates a UV-active indazole byproduct, which allows for spectrophotometric monitoring of the deprotection progress at 290 nm.[1]

Key Application: On-Resin Synthesis of Side-Chain to Side-Chain Lactam Bridged Peptides

A primary application of this compound is the on-resin synthesis of cyclic peptides containing a lactam bridge between the side chains of aspartic acid and another amino acid, typically lysine. This is achieved by using this compound in conjunction with an Fmoc-protected lysine bearing a complementary orthogonally protected side chain, such as Fmoc-Lys(ivDde). The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is also cleaved by 2% hydrazine in DMF, allowing for the simultaneous deprotection of both the aspartic acid and lysine side chains in a single step.[1]

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of this compound.

Protocol for On-Resin Simultaneous Deprotection of Odmab and ivDde Groups (Batch-wise)

This protocol describes the removal of the Odmab and ivDde protecting groups from a peptide synthesized on a solid support.

Materials:

-

Peptidyl-resin containing Fmoc-Asp(Odmab) and Fmoc-Lys(ivDde)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

-

Washing solvent: DMF

Procedure:

-

Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[1]

-

Agitate the resin suspension at room temperature for 3 minutes.[1]

-

Drain the deprotection solution.

-

Repeat the hydrazine treatment (steps 3-5) four more times.[3]

-

After the final hydrazine treatment, thoroughly wash the resin with DMF (5-7 times) to remove the cleavage reagent and byproducts.

-

The resin is now ready for the on-resin cyclization step.

Protocol for Monitoring Odmab/ivDde Deprotection (Continuous Flow)

This protocol is suitable for monitoring the deprotection reaction on an automated peptide synthesizer equipped with a UV detector.

Procedure:

-

Pack the peptidyl-resin in a reaction column.

-

Flow the 2% hydrazine monohydrate in DMF solution through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).[1]

-

Monitor the absorbance of the eluant at 290 nm using a UV flow cell.[1]

-

The completion of the reaction is indicated by the return of the UV absorbance to the baseline value.[1]

-

Once the deprotection is complete, flush the column with DMF to remove any remaining reagents.

Caption: Cleavage mechanism of the Odmab protecting group.

Protocol for On-Resin Side-Chain to Side-Chain Lactam Bridge Formation

This protocol details the formation of the amide bond between the deprotected Asp and Lys side chains.

Materials:

-

Peptidyl-resin with deprotected Asp and Lys side chains

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC) or Diisopropylcarbodiimide (DIPCDI)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)

Procedure:

-

After deprotection and washing, wash the resin with 5% DIPEA in DMF to neutralize the hydrazine salt of the carboxylic acid.[1]

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, prepare the cyclization solution. For a 0.1 mmol scale synthesis, dissolve 1.1 equivalents of DIC/DIPCDI and 1.1 equivalents of HOAt in DMF.[1]

-

Add the cyclization solution to the resin.

-

Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight (e.g., 18 hours).[1]

-

To monitor the completion of the cyclization, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

-

Once the cyclization is complete, wash the resin thoroughly with DMF and then with dichloromethane (DCM).

Protocol for Final Cleavage of the Cyclic Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support and the removal of the remaining acid-labile side-chain protecting groups.

Materials:

-

Cyclized peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers:

-

Triisopropylsilane (TIS)

-

Water

-

1,2-Ethanedithiol (EDT) (for peptides containing Trp)

-

-

Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v or TFA/TIS/Water/EDT 90:5:5:2.5 v/v/v/v)[1]

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

Procedure:

-

Dry the peptidyl-resin under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether or MTBE.

-

Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

The crude cyclic peptide can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

A Critical Side Reaction: Aspartimide Formation

A significant challenge associated with the use of aspartic acid in Fmoc-SPPS is the formation of aspartimide, a cyclic imide byproduct. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection and can lead to a mixture of α- and β-aspartyl peptides, as well as racemization. Studies have shown that peptides protected with Odmab have a strong tendency to form aspartimide, in some cases with high efficiency.[4]

Table 2: Aspartimide Formation in a Model Peptide Sequence

| Asp Protecting Group | Aspartimide Formation (%) | Reference |

| Odmab | 72 | [5] |

| OtBu | < 1 (in most cases) | [5] |

Data is based on a specific galanin fragment analogue containing an Asp-Ala motif and may vary depending on the peptide sequence and synthesis conditions.

To mitigate aspartimide formation when using this compound, several strategies can be employed:

-

Use of Hmb or Dmb Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen of the amino acid preceding the aspartic acid can sterically hinder the formation of the aspartimide ring.

-

Optimized Deprotection Conditions: Using shorter piperidine treatment times or milder bases for Fmoc deprotection can reduce the extent of this side reaction.

Conclusion

The orthogonal protection strategy utilizing this compound offers a powerful and versatile method for the synthesis of complex peptides, particularly for the on-resin formation of side-chain to side-chain lactam bridges. While the propensity for aspartimide formation requires careful consideration and strategic mitigation, the unique cleavage properties of the Odmab group provide a distinct advantage for the construction of structurally constrained and modified peptides. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to successfully implement this valuable technique in their synthetic endeavors.

References

- 1. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7994280B2 - On-resin peptide cyclization - Google Patents [patents.google.com]

- 3. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Dual-Edged Sword: A Technical Guide to Fmoc-Asp-Odmab in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. Among the arsenal of available building blocks, N-α-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) ester, or Fmoc-Asp-Odmab, presents a unique, albeit challenging, tool for the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization. This technical guide provides an in-depth analysis of the role of this compound in SPPS, focusing on its intended application, the significant side reaction of aspartimide formation, and detailed experimental protocols.

The Intended Role: A Quasi-Orthogonal Protecting Group for Aspartic Acid

This compound is a derivative of aspartic acid where the β-carboxyl group is protected by a Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) group.[1][2] This protecting group is considered "quasi-orthogonal" in the context of standard Fmoc-based SPPS. While the N-terminal Fmoc group is labile to piperidine and the side chains of other amino acids are typically protected with acid-labile groups (like t-butyl), the Dmab group is selectively cleaved under mild conditions using hydrazine.[3][4] This unique cleavage property makes this compound a valuable reagent for specific applications:

-

On-Resin Side-Chain Modification: The selective deprotection of the Dmab group allows for the modification of the aspartic acid side chain while the peptide remains attached to the solid support.

-

Synthesis of Cyclic Peptides: It is particularly useful for the on-resin synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.[4][5] After linear assembly, the Dmab group can be removed to expose a carboxylic acid, which can then be coupled with a deprotected N-terminal amine or a side-chain amine of another residue.

The removal of the Dmab group is a two-step process initiated by hydrazine, which first cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl) moiety, followed by a 1,6-elimination that releases the free carboxylic acid.[4]

The Critical Challenge: Aspartimide Formation

Despite its utility, this compound is associated with a significant and often severe side reaction: the formation of aspartimide.[4][6] This intramolecular cyclization occurs when the backbone amide nitrogen of the residue C-terminal to the aspartic acid attacks the β-carbonyl group of the Asp side chain.[7] This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).

The resulting succinimide ring (aspartimide) can lead to several undesirable byproducts:

-

α- and β-peptides: Ring opening by piperidine or other nucleophiles can generate a mixture of peptides with the peptide bond at the correct α-carboxyl group or the incorrect β-carboxyl group.[8]

-

Racemization: The chiral center at the α-carbon of the aspartic acid can epimerize during this process.[9]

Studies have shown that peptides containing the Asp(ODmab) residue have a strong tendency to form aspartimide, in some cases with unusually high efficiency.[6] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[10]

Quantitative Data on Aspartimide Formation

While direct quantitative comparisons for this compound are limited, data for other aspartic acid protecting groups highlight the severity of aspartimide formation and the effectiveness of mitigation strategies. The following table summarizes the percentage of aspartimide-related impurities for different protecting groups in a model peptide known to be prone to this side reaction.

| Protecting Group | Aspartimide-Related Impurities (%) | Reference |

| Fmoc-Asp(OtBu)-OH | High (sequence dependent) | [9] |

| Fmoc-Asp(OMpe)-OH | Lower than OtBu | [9] |

| Fmoc-Asp(OBno)-OH | Significantly reduced | [9] |

It is crucial for researchers using this compound to be aware of the high risk of aspartimide formation and to implement strategies to minimize this side reaction.

Experimental Protocols

Coupling of this compound

Standard coupling protocols for Fmoc-amino acids can be used for this compound.

Reagents:

-

Fmoc-Asp(ODmab)-OH (1.5 - 3 equivalents)

-

Coupling reagent (e.g., HATU, HBTU, DIC) (1.5 - 3 equivalents)

-

Base (e.g., DIPEA, NMM) (3 - 6 equivalents)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

-

Swell the resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the Fmoc-Asp(ODmab)-OH by dissolving it with the coupling reagent and base in DMF for 5-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can also be employed to enhance efficiency.[5]

-

Wash the resin thoroughly with DMF.

-

Perform a ninhydrin test to confirm the completion of the coupling reaction.

Selective Deprotection of the Dmab Group

Reagents:

Procedure (Batchwise): [4][11]

-

After completion of the linear peptide synthesis, wash the resin-bound peptide thoroughly with DMF.

-

Treat the resin with a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin) for 3 minutes at room temperature with gentle agitation.

-

Filter the solution.

-

Repeat the hydrazine treatment two more times.

-

The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of an indazole byproduct.[4][12]

-

Wash the resin thoroughly with DMF.

Procedure (Continuous Flow): [3]

-

Pack the peptidyl-resin in a column.

-

Flow a 2% hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).

-

Monitor the absorbance of the eluant at 290 nm.

-

Continue the flow until the absorbance returns to the baseline, indicating complete deprotection.

-

Wash the column with DMF.

Note on Sluggish Cleavage: In some cases, the cleavage of the p-aminobenzyl moiety can be slow. If incomplete deprotection is observed, washing the resin with 20% DIPEA in DMF/water (9:1) or 5 mM sodium hydroxide in methanol may be effective.[3]

On-Resin Peptide Cyclization (Head-to-Tail)

Reagents:

-

Coupling reagent (e.g., DIC, HATU) (1.1 - 3 equivalents)

-

Additive (e.g., HOBt, HOAt) (1.1 - 3 equivalents)

-

Base (e.g., DIPEA) (if required by the coupling chemistry)

-

DMF

Procedure:

-

After selective deprotection of the Dmab group on the C-terminal aspartic acid, wash the resin with DMF.

-

Perform Fmoc deprotection of the N-terminal amino acid.

-

Wash the resin thoroughly with DMF.

-

To the resin, add a solution of the coupling reagent and additive in DMF.

-

Allow the cyclization reaction to proceed for 12-24 hours at room temperature.[4]

-

Wash the resin thoroughly with DMF and DCM.

-

Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizing the Processes

To better understand the chemical transformations and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Aspartimide Formation.

Caption: Dmab Group Deprotection Workflow.

Caption: On-Resin Peptide Cyclization Workflow.

Conclusion

This compound is a specialized building block in SPPS that enables the synthesis of complex peptides through its quasi-orthogonal Dmab protecting group. Its primary application lies in the on-resin formation of cyclic peptides and the site-specific modification of the aspartic acid side chain. However, its use is fraught with the significant challenge of aspartimide formation, a side reaction that can severely compromise the purity and yield of the final product. Researchers and drug development professionals must carefully consider the peptide sequence and implement mitigation strategies when employing this compound. A thorough understanding of the reaction mechanisms and adherence to optimized protocols are essential for the successful application of this dual-edged sword in the art of peptide synthesis.

References

- 1. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc-Asp(ODmab)-OH synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cem.de [cem.de]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. rsc.org [rsc.org]

A Technical Guide to Quasi-Orthogonally Protected Aspartic Acid Derivatives for Advanced Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: Advanced Strategies for the Prevention of Aspartimide Formation in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The synthesis of complex peptides, particularly those containing aspartic acid (Asp), is frequently complicated by the formation of aspartimide-related impurities. This side reaction, catalyzed by the basic conditions used for Fmoc-group removal in standard Solid-Phase Peptide Synthesis (SPPS), leads to reduced yields, difficult purification, and potential loss of biological activity due to racemization and the formation of unnatural β-peptides.[1][2] This guide provides an in-depth analysis of quasi-orthogonally protected Asp derivatives, a critical toolset for mitigating this challenge. We will explore the key features of these derivatives, present comparative data on their performance, detail experimental protocols for their use, and provide logical workflows for their strategic implementation.

The Challenge: Aspartimide Formation

During Fmoc-SPPS, the repeated use of piperidine for deprotection creates a basic environment that can trigger an intramolecular cyclization of an aspartic acid residue. The backbone amide nitrogen of the C-terminal adjacent amino acid acts as a nucleophile, attacking the side-chain β-carboxyl ester of the Asp residue.[1][2] This forms a five-membered succinimide ring, known as an aspartimide intermediate. This intermediate is highly susceptible to racemization and can be opened by nucleophiles (such as piperidine or water) to yield a mixture of undesired products, including the correct L-α-peptide, the epimerized D-α-peptide, and the corresponding L-β and D-β-peptides.[2] The Asp-Gly motif is particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.[1]

Below is a diagram illustrating the mechanism of aspartimide formation.

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Quasi-Orthogonal Protection Strategies

True orthogonality in protecting group strategy implies that each class of protecting group can be removed under conditions that have absolutely no effect on any other protecting group.[3][4][5] Quasi-orthogonal strategies, in the context of Asp protection, refer to the use of side-chain protecting groups that are cleaved under the same general conditions as other standard side-chain groups (i.e., strong acid like TFA) but exhibit enhanced stability to the basic conditions of Fmoc removal. This differential lability is the cornerstone of minimizing aspartimide formation.

The primary strategies are:

-

Sterically Hindered Ester Groups: Increasing the steric bulk around the β-carboxyl ester shields it from nucleophilic attack.

-

Backbone Amide Protection: Temporarily protecting the backbone amide nitrogen C-terminal to the Asp residue prevents it from initiating the cyclization.

-

Non-Ester-Based Masking Groups: Replacing the ester linkage with a more stable functional group that is not susceptible to this cyclization chemistry.

Key Feature: Sterically Hindered β-Esters

The most common approach to mitigating aspartimide formation is the replacement of the standard tert-butyl (OtBu) ester with a bulkier alkyl ester. These groups are designed to be stable to repeated piperidine treatments while being efficiently cleaved during the final TFA-mediated cleavage and deprotection step.[2]

Examples of Bulky Ester Protecting Groups:

-

OMpe: 3-methylpent-3-yl ester

-

OEpe: 3-ethylpent-3-yl ester

-

OPhp: 2-phenylisopropyl ester[6]

-

OBno: 3,5-di-tert-butyl-4-hydroxybenzyl ester

The selection of a specific bulky ester often depends on the severity of the aspartimide-prone sequence. For instance, while OMpe offers better protection than OtBu, OBno has been shown to provide almost complete suppression in highly problematic sequences.

Key Feature: Backbone Protection

A highly effective, albeit more complex, strategy is to temporarily protect the backbone amide nitrogen of the amino acid following the Asp residue. The 2,4-dimethoxybenzyl (Dmb) group is a common choice. By masking the nucleophile responsible for the cyclization, aspartimide formation can be effectively eliminated.[2] This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The Dmb group is labile to the final TFA cleavage cocktail.

Key Feature: Non-Ester Masking Groups

A more recent and innovative approach involves replacing the side-chain ester with a completely different functional group that is not electrophilic and thus not prone to intramolecular cyclization. Cyanosulfurylides (CSY) have emerged as a powerful tool in this category.[7] The CSY group masks the carboxylic acid via a stable C-C bond and is inert to standard SPPS conditions.[7] Deprotection requires a separate oxidative step, typically with N-chlorosuccinimide (NCS), after the peptide has been cleaved from the resin.[7] This makes the CSY group truly orthogonal to the standard Fmoc/tBu strategy.

Data Presentation: Comparative Performance

The efficacy of different Asp side-chain protecting groups is best illustrated through quantitative comparison. The following table summarizes the performance of various derivatives in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly susceptible to aspartimide formation.

| Protecting Group (R in Fmoc-Asp(OR)-OH) | % Target Peptide | % Aspartimide & Related Impurities | Cleavage Condition | Reference |

| O-tert-butyl (OtBu) - Standard | ~ 45-55% | ~ 45-55% | TFA | |

| O-3-methylpent-3-yl (OMpe) | ~ 80-90% | ~ 10-20% | TFA | |

| O-3-ethylpent-3-yl (OEpe) | ~ 90-95% | ~ 5-10% | TFA | [8] |

| O-3,5-di-tert-butyl-4-hydroxybenzyl (OBno) | > 98% | < 2% | TFA | |

| Cyanosulfurylide (CSY) | > 99% | Not Detected | 1. TFA (cleavage) 2. NCS (deprotection) | [7] |

Data represents typical values compiled from literature under standard Fmoc-SPPS conditions with repeated piperidine deprotection steps.[9]

Experimental Protocols

General Protocol for SPPS using Bulky Ester Protected Asp Derivatives

This protocol outlines the standard cycle for incorporating an Fmoc-Asp(OR)-OH derivative with a bulky ester (e.g., OMpe, OBno) into a peptide sequence on a solid support (e.g., Rink Amide resin).

-

Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat the treatment for 10-15 minutes.

-

Washing: Wash the resin extensively with DMF (5-6 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling:

-

Prepare the coupling solution: Dissolve Fmoc-Asp(OR)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

-

Add a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor coupling completion with a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM, 3 times).

-

Repeat: Return to Step 2 for the incorporation of the next amino acid in the sequence.

-